![molecular formula C16H13F4NO2 B14896489 Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a fluoro group, a methyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with an amino group in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various substituted biphenyl derivatives .
科学研究应用
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-Cyano-3-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
Uniqueness
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
属性
分子式 |
C16H13F4NO2 |
|---|---|
分子量 |
327.27 g/mol |
IUPAC 名称 |
methyl 2-amino-3-fluoro-4-[3-methyl-2-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13F4NO2/c1-8-4-3-5-9(12(8)16(18,19)20)10-6-7-11(15(22)23-2)14(21)13(10)17/h3-7H,21H2,1-2H3 |
InChI 键 |
JDPVFGIIMXQZIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)C(=O)OC)N)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


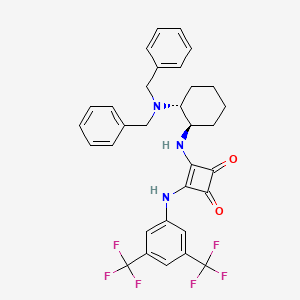
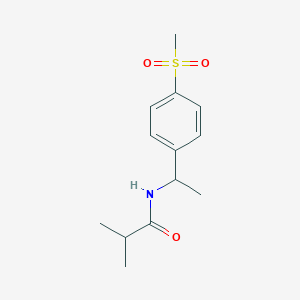
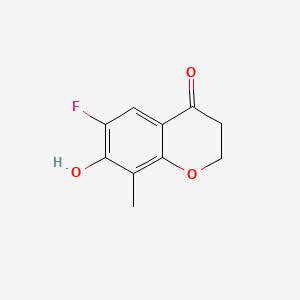
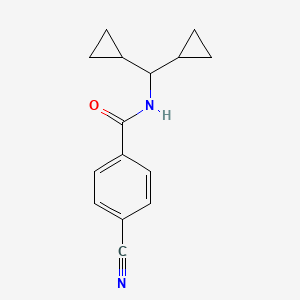
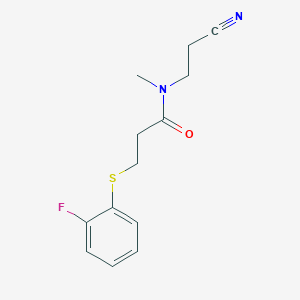
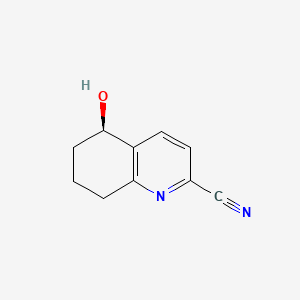
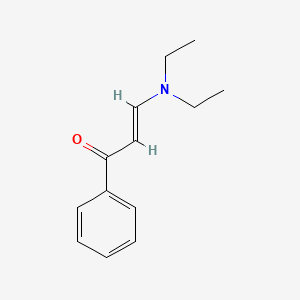
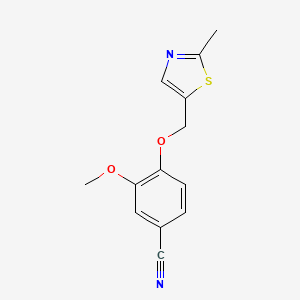
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
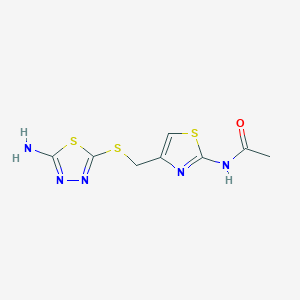
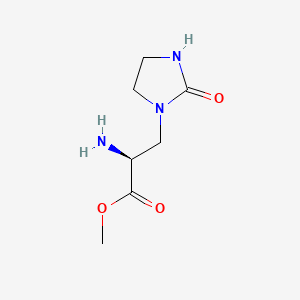
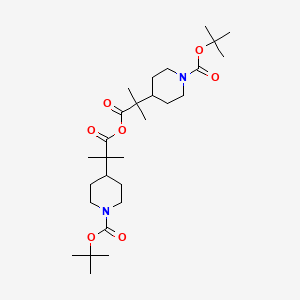
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
